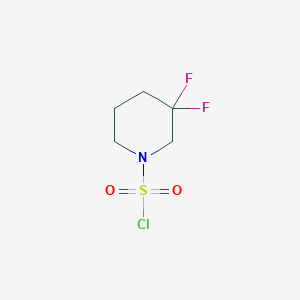

3,3-Difluoropiperidine-1-sulfonyl chloride

Description

3,3-Difluoropiperidine-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative featuring a piperidine ring with two fluorine atoms at the 3,3-positions. This compound is characterized by its sulfonyl chloride (-SO₂Cl) functional group, which confers high reactivity in nucleophilic substitution reactions, particularly in synthesizing sulfonamides for pharmaceutical applications. The difluoro substitution enhances electronegativity and metabolic stability, making it valuable in drug discovery .

Properties

IUPAC Name |

3,3-difluoropiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-2-5(7,8)4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVAABHIYFTFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258373 | |

| Record name | 1-Piperidinesulfonyl chloride, 3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845716-99-5 | |

| Record name | 1-Piperidinesulfonyl chloride, 3,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845716-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinesulfonyl chloride, 3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3,3-Difluoropiperidine-1-sulfonyl chloride typically begins with piperidine as the core structure.

Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated piperidine with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, 3,3-Difluoropiperidine-1-sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, acetonitrile.

Catalysts: Tertiary amines such as triethylamine can be used to facilitate nucleophilic substitution reactions.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Building Block in Drug Synthesis

3,3-Difluoropiperidine-1-sulfonyl chloride serves as an essential building block in the synthesis of various pharmaceutical active ingredients (APIs). Its fluorinated structure enhances the biological activity and selectivity of the resulting compounds. For instance, it has been utilized to improve the potency of agonists targeting the apelin receptor, significantly lowering the effective concentration from 162 nM to 6.5 nM . Furthermore, its incorporation into drug candidates has demonstrated remarkable selectivity, such as a 1600-fold increase in selectivity for estrogen-positive breast cancer treatments .

Antiviral Properties

Research has highlighted the potential of 3,3-difluoropiperidine derivatives as non-nucleoside inhibitors against various viruses. For example, studies have shown that compounds derived from this piperidine can effectively inhibit the replication of the measles virus by targeting its RNA-dependent RNA polymerase complex . The structural modifications involving 3,3-difluoropiperidine have led to compounds with low nanomolar inhibitory concentrations, showcasing their efficacy in antiviral therapy.

Diverse Synthetic Routes

The synthesis of this compound can be achieved through various methodologies that allow for late-stage modifications and functionalization. One notable approach involves the use of click chemistry combined with sulfonyl fluoride transformations, enabling rapid access to diverse functional structures . This method not only streamlines the synthesis but also facilitates the generation of a library of compounds with potential biological activity.

Case Studies in Synthesis

A case study demonstrated the successful application of 3,3-difluoropiperidine derivatives in creating a library of sulfonyl fluorides that were screened for antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Out of 151 compounds screened, a hit rate of 11% was observed, indicating the compound's potential as a lead in antibiotic development .

| Compound | Activity | MIC (nM) |

|---|---|---|

| Compound A | Active | 250 |

| Compound B | Active | 200 |

| Compound C | Inactive | >1000 |

Conformational Analysis

Recent studies have conducted conformational analyses on α-fluoro sulfur motifs, including those derived from this compound. These analyses help elucidate non-covalent interactions that are crucial for understanding how these compounds exert their biological effects . Such insights are vital for optimizing drug design and enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3,3-Difluoropiperidine-1-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The fluorine atoms on the piperidine ring can influence the electronic properties and reactivity of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Physical Properties

The following table compares 3,3-Difluoropiperidine-1-sulfonyl chloride with four analogs:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects : The trifluoromethyl group in (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride increases molecular weight (251.65 vs. ~227.64) and lipophilicity compared to the difluoro analog .

- Reactivity : Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) has a lower molecular weight (168.52) and higher volatility (boiling point 29–32°C), making it more reactive but less stable than piperidine-based sulfonyl chlorides .

- Structural Complexity : The benzene-sulfonyl derivative (CAS 920477-98-1) exhibits dual sulfonyl chloride groups, increasing steric hindrance and reducing solubility in polar solvents .

- Salt Forms : 3,3-Difluoropiperidine hydrochloride lacks the sulfonyl chloride group, rendering it less reactive but more stable for storage .

Biological Activity

3,3-Difluoropiperidine-1-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological applications. With the molecular formula CHClFNOS, this compound features a piperidine ring substituted with difluoromethyl and sulfonyl chloride groups, which can significantly influence its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The difluoropiperidine moiety enhances binding affinity to these targets, while the sulfonyl chloride group can participate in nucleophilic substitution reactions, modifying the activity of proteins or nucleic acids through covalent bonding.

Pharmacological Applications

This compound has been explored for its potential in several therapeutic areas:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, modifications to the piperidine structure have led to compounds with significant activity against viruses such as HIV and measles . The sulfonyl chloride group may enhance the efficacy of these derivatives by facilitating interactions with viral proteins.

- Anticancer Properties : The incorporation of fluorinated piperidines into drug designs has shown promise in targeting cancer cells. For example, studies have demonstrated that compounds containing difluoropiperidine motifs can improve selectivity and potency against estrogen receptor-positive breast cancer cells, with selectivity indices reaching up to 1600-fold compared to other compounds .

Case Studies

- Antiviral Screening : In a study evaluating a range of piperidine derivatives for antiviral activity, compounds similar to this compound were tested against HIV-1. Results showed moderate protection against viral replication, indicating that structural modifications can enhance antiviral efficacy .

- Cytotoxicity Assays : Another investigation involved assessing the cytotoxic effects of various piperidine derivatives on cancer cell lines. Compounds based on the difluoropiperidine structure exhibited IC values ranging from 54 μM to 100 μM in different cell lines, suggesting potential for further development as anticancer agents .

Comparison of Biological Activities

| Compound Name | Biological Activity | IC (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Antiviral (HIV-1) | Moderate | N/A |

| Piperidine Derivative A | Anticancer (MCF-7) | 92 | 1600 |

| Piperazine Derivative B | Antiviral (CVB-2) | 100 | N/A |

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Ring : Utilizing standard synthetic methods such as reductive amination.

- Introduction of Sulfonyl Chloride : This can be achieved through reaction with sulfonyl chlorides under basic conditions.

- Fluorination : The introduction of fluorine atoms is usually performed using fluorinating agents like sulfur tetrafluoride (SF).

Q & A

Q. What synthetic methodologies are recommended for preparing 3,3-Difluoropiperidine-1-sulfonyl chloride with high purity?

The synthesis typically involves reacting piperidine derivatives with chlorosulfonic acid or thionyl chloride under controlled conditions. For example, analogous sulfonyl chlorides like 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride are synthesized via chlorosulfonation of the parent heterocycle at low temperatures (0–5°C) to minimize side reactions . Purification methods such as recrystallization (using non-polar solvents) or column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for achieving >98% purity. Reaction progress can be monitored via TLC or HPLC .

Q. What safety protocols are essential for handling this compound in the lab?

Due to its sulfonyl chloride group, the compound is moisture-sensitive and corrosive. Key precautions include:

- Storage in anhydrous conditions (e.g., sealed containers with desiccants) at 2–8°C .

- Use of PPE (nitrile gloves, goggles, lab coat) and working in a fume hood to avoid inhalation of vapors .

- Immediate neutralization of spills with sodium bicarbonate or inert adsorbents .

Advanced Research Questions

Q. How can the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions be systematically studied?

Kinetic and mechanistic studies can employ NMR spectroscopy (e.g., monitoring or shifts) to track substitution reactions with amines or alcohols. For example, reactions with piperazine derivatives in dichloromethane at 25°C show second-order kinetics, with rate constants dependent on solvent polarity and nucleophile strength . Computational modeling (DFT) can predict transition states and optimize reaction conditions for regioselectivity .

Q. What strategies prevent decomposition of this compound during long-term storage or experimental use?

Decomposition pathways (e.g., hydrolysis to sulfonic acids) are mitigated by:

- Storing the compound under inert gas (argon or nitrogen) in moisture-free solvents (e.g., dry THF or DCM) .

- Adding stabilizers like molecular sieves (3Å) to absorb trace water .

- Conducting stability tests via accelerated aging studies (40°C/75% RH) with HPLC-MS analysis to identify degradation products .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies may arise from impurities or assay variability. Rigorous analytical validation (e.g., NMR, HRMS) ensures compound identity . Comparative studies using standardized biological assays (e.g., enzyme inhibition IC measurements under identical buffer/pH conditions) reduce variability. Meta-analyses of PubChem or DSSTox datasets can contextualize conflicting results .

Methodological Considerations

- Characterization : Use NMR (δ -70 to -80 ppm for CF groups) and IR spectroscopy (S=O stretch ~1370 cm) for structural confirmation .

- Reaction Optimization : Design-of-experiment (DoE) approaches (e.g., varying temperature, solvent, and stoichiometry) improve yields in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.